molecular formula C10H15NO B2694961 N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide CAS No. 2224362-94-9

N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide

Cat. No. B2694961
M. Wt: 165.236
InChI Key: NXGYXTNDLLKFII-LURQLKTLSA-N
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Description

N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide is a chiral amide compound . Its chemical formula is C₁₀H₁₆N₂O . The compound exhibits interesting stereochemistry due to its cyclopropyl rings and double bond.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored both chemical synthesis and enzymatic methods . One common approach is the enantioselective synthesis using chiral catalysts. The stereochemistry of the cyclopropyl groups significantly impacts the reaction pathways.



Molecular Structure Analysis

The molecular structure of N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide reveals:



  • Two cyclopropyl rings, each with a methyl group.

  • A conjugated double bond in the prop-2-enamide moiety.

  • The chiral centers at positions 1 and 2.



Chemical Reactions Analysis

This compound can participate in various chemical reactions:



  • Hydrolysis : The amide bond can undergo hydrolysis under acidic or basic conditions.

  • Reduction : The double bond can be reduced to form the corresponding saturated amine.

  • Substitution : The amide nitrogen can be substituted with other functional groups.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting point to understand its solid-state behavior.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Consider stability under different conditions (e.g., temperature, light, pH).


Safety And Hazards


  • Toxicity : Evaluate toxicity levels through animal studies.

  • Handling : Follow safety protocols during synthesis and handling.

  • Environmental Impact : Assess potential environmental hazards.


Future Directions

Researchers should explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Derivatives : Synthesize analogs to study structure-activity relationships.

  • Computational Modeling : Predict its interactions with biological targets.


properties

IUPAC Name

N-[(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(12)11-9-5-8(9)7-4-6(7)2/h3,6-9H,1,4-5H2,2H3,(H,11,12)/t6-,7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGYXTNDLLKFII-LURQLKTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1[C@@H]2C[C@H]2NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2S)-2-[(1R,2R)-2-Methylcyclopropyl]cyclopropyl]prop-2-enamide

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